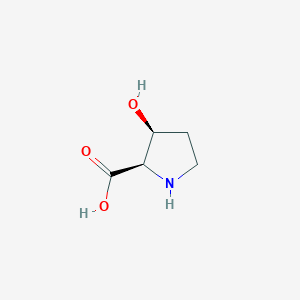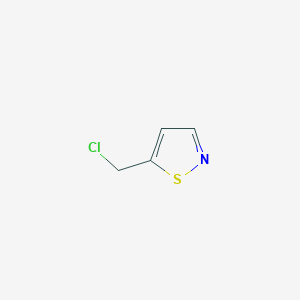
5-(Chloromethyl)-1,2-thiazole
描述
5-(Chloromethyl)-1,2-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its ring structure
作用机制
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of protein function, or disruption of cell membrane integrity .
Biochemical Pathways
Thiazole derivatives can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
Pharmacokinetics studies are crucial to understand how the compound is absorbed, distributed, metabolized, and excreted in the body, which can significantly impact its bioavailability .
Result of Action
It’s worth noting that one of the derivatives of 5-(chloromethyl)furfural, a similar compound, has been used in the synthesis of the antiulcer drug ranitidine (zantac), suggesting potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-1,2-thiazole typically involves the reaction of thiacylamide with α-chloro-α-formylethyl acetate. The resultant 5-ethoxycarbonylthiazole is then reduced using lithium aluminum hydride, followed by halogenation to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 5-(Chloromethyl)-1,2-thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-(Hydroxymethyl)-1,2-thiazole.
Substitution: Formation of various substituted thiazoles depending on the nucleophile used.
科学研究应用
5-(Chloromethyl)-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
相似化合物的比较
- 5-(Chloromethyl)isoxazole
- 2-Chloro-5-(chloromethyl)pyridine
- 5-(Chloromethyl)furfural
Comparison: 5-(Chloromethyl)-1,2-thiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties compared to similar compounds. For instance, 5-(Chloromethyl)isoxazole contains an oxygen atom instead of sulfur, leading to different reactivity and applications. Similarly, 2-Chloro-5-(chloromethyl)pyridine and 5-(Chloromethyl)furfural have different heteroatoms and ring structures, resulting in varied chemical behaviors and uses.
属性
IUPAC Name |
5-(chloromethyl)-1,2-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-4-1-2-6-7-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIKIIQSXSZENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617060 | |
| Record name | 5-(Chloromethyl)-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1710-68-5 | |
| Record name | 5-(Chloromethyl)isothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1710-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-1,2-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


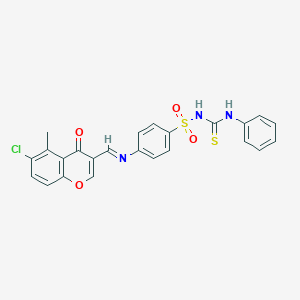
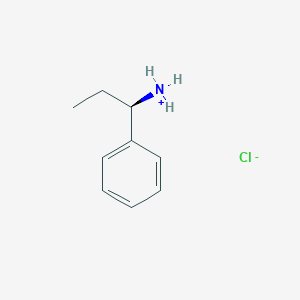
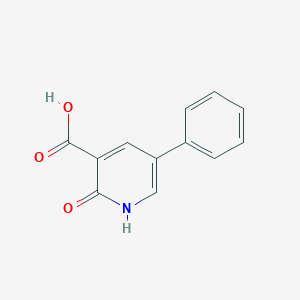
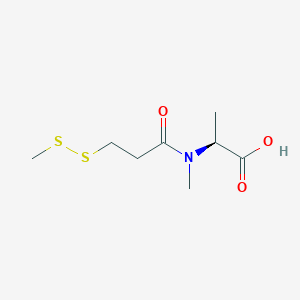
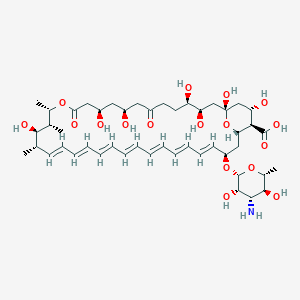
![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B174360.png)

![alpha-D-Xylofuranose, 5-O-[(1,1-dimethylethyl)diphenylsilyl]-1,2-O-(1-methylethylidene)-](/img/structure/B174364.png)
![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)

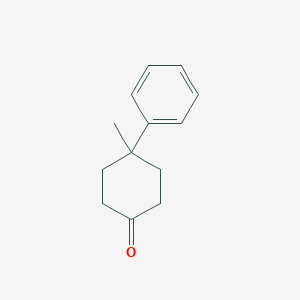
![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)
